Piperazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-2-carbonitrile is an organic compound with the molecular formula C5H9N3 It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group attached to the second carbon of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperazine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced control software can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Piperazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of piperazine-2-carbonitrile is primarily related to its ability to interact with biological targets. It can act as a ligand for various receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperazine: A parent compound with a wide range of applications in medicinal chemistry.
Piperazine-2-carboxamide: A derivative used in the synthesis of pharmaceuticals.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with diverse biological activities.
Uniqueness: Piperazine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
piperazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJYEBAJZLAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431056 |
Source
|
Record name | Piperazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187589-36-2 |
Source
|
Record name | 2-Piperazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187589-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.